Cas no 7466-32-2 (Benzothiazole,6-chloro-2-phenyl-)
7466-32-2 structure
Product Name:Benzothiazole,6-chloro-2-phenyl-
Numero CAS:7466-32-2
MF:C13H8ClNS
MW:245.727320671082
CID:576541
PubChem ID:345181
Update Time:2025-06-11
Benzothiazole,6-chloro-2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzothiazole,6-chloro-2-phenyl-
- 6-chloro-2-phenyl-1,3-benzothiazole
- 2-Phenyl-6-chlor-benzthiazol
- 6-Chlor-2-phenyl-benzothiazol
- 6-Chlor-2-phenyl-benzthiazol
- 6-chloro-2-phenylbenzo[d]thiazole
- 6-chloro-2-phenylbenzothiazole
- 6-chloro-2-phenyl-benzothiazole
- AC1L827P
- chloro-phenyl-benzothiazole
- NSC402599
- STL377222
- SureCN2136232
- AKOS025248647
- AK-830/13217025
- 7466-32-2
- SCHEMBL2136232
- NSC-402599
- DTXSID90322980
-
- Inchi: 1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H
- Chiave InChI: KULZCMVYWXLXLC-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)SC(C1C=CC=CC=1)=N2
Proprietà calcolate
- Massa esatta: 245.00674
- Massa monoisotopica: 245.0065981g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 242
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.9
- Superficie polare topologica: 41.1Ų
Proprietà sperimentali
- PSA: 12.89
- LogP: 4.61670
Benzothiazole,6-chloro-2-phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ10894-10mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 10mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AJ10894-20mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 20mg |
$237.00 | 2024-04-19 | |
| A2B Chem LLC | AJ10894-50mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 50mg |
$268.00 | 2024-04-19 | |
| A2B Chem LLC | AJ10894-100mg |
6-chloro-2-phenyl-1,3-benzothiazole |
7466-32-2 | 95% | 100mg |
$298.00 | 2024-04-19 |
Benzothiazole,6-chloro-2-phenyl- Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
7466-32-2 (Benzothiazole,6-chloro-2-phenyl-) Prodotti correlati
- 16112-21-3(2-(4-methylphenyl)-1,3-benzothiazole)
- 10205-58-0(6-Methyl-2-phenyl-1,3-benzothiazole)
- 1211-32-1(2-(3-Methylphenyl)-1,3-benzothiazole)
- 883-93-2(2-Phenylbenzothiazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti